2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-nitrophenyl)butanamide
Description
This compound (IUPAC name: 2-[(5-Ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-nitrophenyl)butanamide) is a triazinoindole derivative characterized by:
- A 5-ethyl-substituted triazinoindole core, contributing to steric and electronic modulation.
- A sulfanyl-butanamide linker at position 3 of the triazinoindole.
Its molecular formula is C₂₁H₂₀N₆O₃S, with a molecular weight of 436.49 g/mol (exact value may vary based on substituents) . The 4-nitrophenyl group distinguishes it from analogs with different aryl/heteroaryl termini, influencing solubility and target interactions.
Properties
IUPAC Name |
2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S/c1-3-17(20(28)22-13-9-11-14(12-10-13)27(29)30)31-21-23-19-18(24-25-21)15-7-5-6-8-16(15)26(19)4-2/h5-12,17H,3-4H2,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFWQCRYNMUOSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])SC2=NC3=C(C4=CC=CC=C4N3CC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-nitrophenyl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazinoindole core, followed by the introduction of the sulfanyl group and the attachment of the butanamide moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is crucial to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-nitrophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole and triazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or iron powder in acidic conditions are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce the corresponding amine.
Scientific Research Applications
2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-nitrophenyl)butanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and cellular processes.
Industry: It can be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts.
Mechanism of Action
The mechanism of action of 2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-nitrophenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Differences
The compound’s analogs differ in three key regions:
Triazinoindole substituents (position 5).
Sulfanyl-linked chain (butanamide vs. shorter/longer chains).
Terminal aromatic/heteroaromatic groups (e.g., nitrophenyl, ethoxyphenyl, thiazolyl).
Table 1: Structural and Molecular Comparison
Pharmacological and Biochemical Insights
- Anticancer Activity : Benzyl- and trifluoromethylphenyl-substituted analogs show promise in cancer models, likely via kinase inhibition . The target compound’s nitro group may enhance DNA intercalation or topoisomerase inhibition.
- Antimicrobial Activity: Methyl-substituted triazinoindoles with acetamide chains exhibit broad-spectrum activity, possibly by disrupting bacterial membrane integrity .
- Enzyme Inhibition : Sulfamoyl and nitrophenyl termini correlate with α-amylase and kinase inhibition in related compounds .
Biological Activity
The compound 2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-nitrophenyl)butanamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluations, and relevant case studies, highlighting its antimicrobial, antidepressant, and anticonvulsant properties.
- Molecular Formula : C19H20N6O2S
- Molecular Weight : 396.47 g/mol
- CAS Number : 337489-46-0
Synthesis
The synthesis of this compound involves the condensation of a tricyclic compound derived from isatin and thiosemicarbazide with various substituted anilines to form N-Aryl derivatives. The resulting compounds were characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm their structures .
Antimicrobial Activity
Recent studies have demonstrated that 2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-nitrophenyl)butanamide exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values of this compound were found to be lower than those of standard antibiotics against various bacterial strains. Notably:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus cereus.
- Gram-negative bacteria : Exhibited activity against Escherichia coli and Salmonella typhi .
Antidepressant Activity
In a series of pharmacological evaluations, the compound was tested for its antidepressant effects using standard models such as the forced swim test and tail suspension test. The results indicated that it significantly reduced immobility time compared to control groups, suggesting potential antidepressant-like effects .
Anticonvulsant Activity
The anticonvulsant activity was assessed using the maximal electroshock seizure (MES) model. The compound demonstrated protective effects against seizures, indicating its potential utility in treating epilepsy .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
